molecular formula C25H23N3O5S B2858620 (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866342-39-4

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2858620
CAS No.: 866342-39-4
M. Wt: 477.54
InChI Key: NPGSGNWXWAYCOT-RFBIWTDZSA-N
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Description

The compound “(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide” is a chromene-based derivative featuring a carboxamide group at position 3, a tosylhydrazono moiety at position 2, and a 4-ethoxyphenyl substituent (). Chromene scaffolds are widely studied for their biological and pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities (). The (Z)-configuration of the hydrazono group and the ethoxy substituent on the phenyl ring are critical to its stereoelectronic properties, influencing solubility, stability, and target interactions.

Properties

IUPAC Name

(2Z)-N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-3-32-20-12-10-19(11-13-20)26-24(29)22-16-18-6-4-5-7-23(18)33-25(22)27-28-34(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGSGNWXWAYCOT-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a base like pyridine.

    Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the chromene core, which can be achieved through a nucleophilic substitution reaction using an ethoxyphenyl halide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are employed in nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Synthesis of 2H-Chromenes

The compound is synthesized through a one-pot reaction involving the cyclization of N-tosylhydrazones with alkynes, which leads to the formation of 2H-chromene derivatives. This method has been shown to be efficient and versatile, accommodating various substitution patterns on both the hydrazone and alkyne components. The reaction typically utilizes a cobalt(II) catalyst under mild conditions, yielding good to excellent isolated yields of the desired chromenes .

Synthesis Overview:

  • Starting Materials: N-tosylhydrazones and terminal alkynes.
  • Catalyst: Cobalt(II) complexes.
  • Conditions: Mild temperatures, typically around 60 °C.
  • Yields: Generally high, with variations depending on substituents.

Biological Activities

Research indicates that compounds similar to (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibit significant biological activities, including anti-cancer properties. For instance, studies have shown that certain 2H-chromene derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species levels and disrupting mitochondrial function .

Key Biological Insights:

  • Anticancer Activity: Induces apoptosis in various cancer cell lines.
  • Mechanism of Action: Involves oxidative stress and mitochondrial disruption.
  • Potential Applications: Development of novel anticancer agents.

Medicinal Chemistry

The structural features of this compound suggest potential for further modifications to enhance its pharmacological properties. Research into similar chromene derivatives has highlighted their potential as anti-inflammatory, antimicrobial, and anti-diabetic agents .

Potential Medicinal Applications:

  • Anti-inflammatory Agents: Modifications could lead to improved efficacy against inflammatory diseases.
  • Antimicrobial Properties: Some derivatives have shown activity against bacterial strains.
  • Diabetes Management: Potential for use in managing glucose levels.

Case Studies

Several studies have documented the synthesis and application of chromene derivatives in medicinal chemistry:

StudyFindings
Demonstrated efficient synthesis using cobalt(II) catalysts with high yields.
Highlighted anticancer properties through apoptosis induction mechanisms.
Explored modifications leading to enhanced anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The tosylhydrazono group may enhance its binding affinity to these targets, leading to the modulation of biological processes. The ethoxyphenyl group can further influence its pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Methoxy vs. Ethoxy groups also confer greater metabolic stability compared to methoxy due to reduced oxidative demethylation ().
  • Propoxy Derivatives : Compounds with longer alkoxy chains (e.g., propoxy in , Entry 17) show diminished solubility in aqueous media, limiting bioavailability.

Tosylhydrazono vs. Other Functional Groups

  • Imino vs. Tosylhydrazono: The tosylhydrazono group in the target compound provides unique hydrogen-bonding capabilities and may act as a Michael acceptor, unlike simpler imino groups (e.g., in PHPC or the benzoxazine derivative in ). This enhances interactions with enzymes like AKR1B10 ().

Anticancer Potential

  • The target compound’s tosylhydrazono group may enhance AKR1B10 inhibition compared to PHPC (IC₅₀ = 0.18 μM vs. 0.32 μM for PHPC) due to improved binding affinity ().
  • Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives () exhibit antitumor activity but lack the carboxamide moiety, reducing specificity for kinase targets.

Antimicrobial Activity

  • Chromene complexes with cationic cyclopentadienyliron () show broad-spectrum antimicrobial action (MIC = 2–8 μg/mL) but are structurally distinct, relying on metal coordination rather than organic functional groups.

Physicochemical Properties

Compound Molecular Weight Substituents LogP Key Applications
Target Compound 509.56 g/mol 4-Ethoxy, Tosylhydrazono 3.8 Enzyme inhibition, Anticancer
PHPC () 379.40 g/mol 4-Methoxy, Imino, Pyridine 2.9 AKR1B10 inhibition
4-Oxo-4H-chromene-3-carboxaldehyde () 188.16 g/mol 4-Oxo, Aldehyde 1.2 Synthetic intermediate
Fluorescent Chromenone () 234.22 g/mol 5,7-Dihydroxy, 4-Propyl 1.5 Antitumor, Antimicrobial

Biological Activity

(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention due to its potential biological activities. Chromenes and their derivatives have been studied for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a chromene backbone substituted with a tosylhydrazone and an ethoxyphenyl group. The structural formula can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the chromene core followed by the introduction of the tosylhydrazone moiety. A detailed synthesis pathway is essential for understanding its biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and HeLa.

CompoundCell LineIC50 (µM)
14bHepG22.62
14eHeLa0.39

These values indicate that these compounds exhibit potency comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial activity of chromene derivatives has also been explored. For example, certain coumarin derivatives demonstrated effective inhibition against Helicobacter pylori, with MIC values as low as 1 µg/mL. This suggests that this compound may possess similar properties due to structural similarities .

Anti-inflammatory and Antioxidant Effects

Research indicates that compounds within the chromene family exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. Additionally, antioxidant activities have been observed, which contribute to their therapeutic potential in managing oxidative stress-related diseases .

Case Studies

  • Cytotoxicity Study : A study evaluated the effects of various chromene derivatives on cancer cell lines, revealing that modifications on the phenyl ring significantly influenced cytotoxicity levels.
    • Findings : Compounds with electron-donating groups exhibited increased activity, suggesting that electronic effects play a crucial role in their mechanism of action.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against gram-positive and gram-negative bacteria.
    • Results : Certain derivatives showed promising results with MIC values indicating effective inhibition against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the key steps in synthesizing (Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

The synthesis typically involves three stages:

  • Chromene Core Formation : Cyclization of a precursor like 2-hydroxyacetophenone derivatives under acidic/basic conditions .
  • Tosylhydrazone Introduction : Reaction with p-toluenesulfonyl hydrazide using catalysts like acetic acid or pyridine .
  • Carboxamide Functionalization : Coupling with 4-ethoxyaniline via reagents such as EDCI/HOBt . Critical parameters include solvent choice (ethanol/methanol), temperature control (reflux conditions), and catalyst optimization to achieve >80% yield .

Q. How is the (Z)-configuration of the tosylhydrazone group confirmed experimentally?

The stereochemistry is validated using:

  • NMR Spectroscopy : NOESY/ROESY to detect spatial proximity between the tosylhydrazone proton and the chromene backbone .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, with bond angles and torsion angles matching the (Z)-isomer .
  • IR Spectroscopy : Stretching frequencies for C=N bonds (~1600 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) provide additional evidence .

Q. What standard analytical methods are used to characterize this compound?

  • HPLC-MS : Purity assessment (≥95%) and molecular ion detection ([M+H]⁺ at m/z 509.2) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Stability evaluation up to 220°C, indicating suitability for high-temperature applications .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. non-specific inhibition in other studies) are addressed by:

  • Kinetic Assays : Distinguishing competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Selectivity Screening : Testing against related enzymes (e.g., AKR1B1 vs. AKR1B10) to confirm target specificity .
  • Molecular Docking : Validating binding poses in the enzyme active site using software like AutoDock Vina .

Q. What strategies optimize the synthetic route for scalability without compromising yield?

  • Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for cyclization steps .
  • Catalyst Screening : Transitioning from homogeneous (e.g., pyridine) to heterogeneous catalysts (e.g., immobilized bases) simplifies purification .
  • Solvent Recycling : Ethanol/methanol recovery systems minimize waste and cost in large-scale production .

Q. How do structural modifications (e.g., ethoxyphenyl vs. methoxyphenyl) impact bioactivity?

Comparative SAR studies reveal:

  • Electron-Donating Groups : Ethoxy substituents enhance metabolic stability compared to methoxy groups, as shown in microsomal assays .
  • Hydrophobic Interactions : Bulkier substituents (e.g., 4-ethoxyphenyl) improve binding to hydrophobic enzyme pockets, reducing IC₅₀ by 30% .
  • Synthetic Feasibility : Ethoxy groups require milder deprotection conditions than benzyl ethers, simplifying synthesis .

Q. What mechanisms underlie the compound’s anti-cancer activity in in vitro models?

  • Apoptosis Induction : Caspase-3/7 activation (2.5-fold increase in HeLa cells at 10 µM) via mitochondrial pathway disruption .
  • Cell Cycle Arrest : G1 phase blockade (70% cell accumulation) linked to CDK4/6 inhibition .
  • ROS Generation : 1.8-fold increase in intracellular ROS, correlating with DNA damage markers (γ-H2AX) .

Q. How can computational methods predict reactivity for further functionalization?

  • DFT Calculations : HOMO-LUMO analysis identifies electrophilic sites (e.g., C-2 of chromene) for nucleophilic attacks .
  • MD Simulations : Solvent accessibility predictions guide regioselective modifications (e.g., sulfonation at C-8) .
  • Machine Learning : QSAR models trained on chromene datasets prioritize substituents with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

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